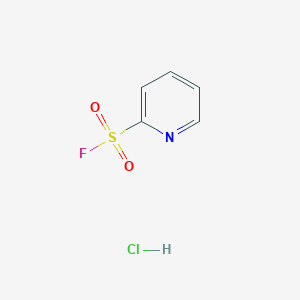

Pyridine-2-sulfonyl fluoride hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyridine-2-sulfonyl fluoride hydrochloride is a specialized sulfonylating agent used in pharmaceutical and organic synthesis. The compound likely combines the electrophilic sulfonyl fluoride group (-SO₂F) with a pyridine ring and a hydrochloride counterion, enhancing solubility or stability in specific reactions. Its applications include forming sulfonamides, sulfonate esters, and other bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyridine-2-sulfonyl fluoride hydrochloride can be synthesized through the reaction of pyridine-2-sulfonyl chloride with hydrogen fluoride . The reaction typically involves the use of anhydrous conditions to prevent hydrolysis and ensure high yield. The reaction is as follows:

C5H4SO2Cl+HF→C5H4SO2F+HCl

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

PSFH undergoes nucleophilic substitution at the sulfur center due to the strong electron-withdrawing effects of the pyridine ring and fluoride’s leaving group ability.

Reaction with Amines

PSFH reacts with primary/secondary amines to form sulfonamides, a reaction critical for protein modification and inhibitor design.

-

Example : Reaction with benzylamine yields N-benzylpyridine-2-sulfonamide (85% yield) under mild conditions (CH₂Cl₂, 0°C, 2h) .

-

Mechanism :

R NH2+PSFH→R NH SO2 Pyridine+HCl+HFThe pyridine ring stabilizes the transition state via resonance .

Reaction with Alcohols

Alcohols displace fluoride to form sulfonate esters, intermediates in deoxyfluorination reactions.

-

Efficiency : PSFH outperforms traditional reagents like DAST in selectivity (20:1 vs. 6:1) .

-

Conditions : Requires amidine bases (e.g., DBU) in toluene or DMF .

| Substrate | Product | Yield (%) | Selectivity (Substitution:Elimination) |

|---|---|---|---|

| Cyclohexanol | Cyclohexyl fluoride | 79 | 20:1 |

| Benzyl alcohol | Benzyl fluoride | 82 | 18:1 |

Electrophilic Fluorination

PSFH acts as a fluorinating agent in the presence of alcohols, leveraging its stability and low cost compared to DAST or Deoxo-Fluor .

-

Scope : Effective for primary, secondary, and tertiary alcohols.

-

Limitation : Aromatic alcohols (e.g., phenol) show reduced reactivity due to poor leaving group ability.

Cross-Coupling Reactions

The pyridine ring enables participation in metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

PSFH-derived sulfonates undergo palladium-catalyzed coupling with aryl boronic acids to form biaryl sulfones .

Electrochemical Reactivity

PSFH participates in electrochemical sulfonyl fluoride synthesis from thiols/disulfides, a green method with industrial potential .

-

Setup : Graphite anode, stainless steel cathode, KF/HCl electrolyte .

-

Mechanism :

2 R SH 2e−R S S RF−R SO2F

Stability and Side Reactions

-

Hydrolysis : PSFH hydrolyzes slowly in aqueous buffers (t1/2 = 24h at pH 7.4) but rapidly under acidic conditions (t1/2 < 1h at pH 2) .

-

Byproducts : Over-oxidation can yield sulfonic acids in electrochemical setups .

Comparison with Related Reagents

| Reagent | Cost ($/mol) | Selectivity (Substitution:Elimination) | Stability |

|---|---|---|---|

| PSFH | 120 | 20:1 | High |

| DAST | 450 | 6:1 | Low |

| Deoxo-Fluor | 600 | 10:1 | Moderate |

PSFH’s versatility in nucleophilic substitution, fluorination, and bioconjugation makes it indispensable in modern synthetic and chemical biology workflows. Its commercial availability and compatibility with diverse reaction conditions further enhance its utility .

Scientific Research Applications

Chemical Properties and Reactivity

Pyridine-2-sulfonyl fluoride hydrochloride features a sulfonyl fluoride group, which is known for its electrophilic nature. This property allows it to participate in nucleophilic substitution reactions, making it a valuable reagent in organic synthesis. The presence of the pyridine ring enhances its stability and solubility in various solvents, facilitating its use in diverse chemical reactions.

Applications in Organic Synthesis

The compound is primarily utilized for the synthesis of sulfonamides and other organosulfur compounds. Its ability to form stable sulfonyl fluorides enables the development of new synthetic methodologies.

Table 1: Synthetic Applications of this compound

Medicinal Chemistry Applications

This compound has been identified as a key intermediate in the development of covalent inhibitors targeting specific enzymes. For instance, it has been used to create selective inhibitors for WRN helicase, an important target in cancer therapy.

Case Study: WRN Helicase Inhibition

Recent studies have shown that derivatives of pyridine-2-sulfonyl fluoride can act as potent inhibitors of WRN helicase activity, with one compound demonstrating an IC50 value of 13 nM. The mechanism involves competitive inhibition with ATP, highlighting its potential as a therapeutic agent against diseases associated with WRN dysfunction.

Chemical Biology Applications

The reactivity of this compound makes it suitable for use as a chemical probe in biological systems. Its ability to selectively modify specific amino acids within proteins allows researchers to study protein function and interactions.

Table 2: Biological Applications

Mechanism of Action

The mechanism of action of pyridine-2-sulfonyl fluoride hydrochloride in deoxyfluorination involves the activation of the alcohol substrate by the sulfonyl fluoride group, followed by nucleophilic attack by the fluoride ion. This results in the formation of an alkyl fluoride and the release of the sulfonyl group .

Comparison with Similar Compounds

Pyridine-2-Sulfonyl Chloride

Structure & Synthesis : Pyridine-2-sulfonyl chloride (CAS 66715-65-9) is synthesized via oxidation of 2-mercaptopyridine with NaOCl in concentrated H₂SO₄, yielding ~72% as a yellowish viscous liquid . It is unstable at room temperature and requires immediate use .

Properties :

- Molecular weight: 177.61 g/mol

- Density: 1.5 g/cm³

- Boiling point: 284.2°C .

Reactivity : Highly reactive toward nucleophiles (e.g., amines, alcohols), forming sulfonamides or sulfonate esters .

Pyridine-2-Sulfonyl Fluoride

Structure & Applications : Pyridine-2-sulfonyl fluoride (CAS 878376-35-3) is a crystalline powder used in pharmaceutical intermediates. Unlike the chloride, the fluoride exhibits lower reactivity, making it suitable for selective modifications in click chemistry or protease inhibition .

Properties :

Substituted Pyridine-2-Sulfonyl Chlorides

5-Bromopyridine-2-sulfonyl chloride (CAS 874959-68-9):

- Melting point: 97–99°C

- Boiling point: 200–202°C

- Enhanced electron-withdrawing effects due to bromine, increasing reactivity in aryl substitution reactions .

5-(Trifluoromethyl)pyridine-2-sulfonyl chloride :

4,6-Difluoro-3-(trifluoromethoxy)pyridine-2-sulfonyl chloride (CAS 1803982-67-3):

- Molecular weight: 297.59 g/mol

- Multiple fluorine substituents enhance stability and resistance to metabolic degradation .

Hydrochloride Derivatives

1-(Pyridin-2-ylsulfonyl)piperazine hydrochloride (CAS 1353948-48-7):

- Molecular weight: 263.74 g/mol

- Combines sulfonylating capacity with a piperazine moiety, improving water solubility for biomedical applications .

Comparative Analysis Table

Key Research Findings

- Reactivity Trends : Sulfonyl chlorides exhibit higher electrophilicity than fluorides, enabling faster reactions with amines (e.g., forming sulfonamides) . Fluorides are preferred for applications requiring slower, controlled reactions .

- Substituent Effects : Electron-withdrawing groups (e.g., -Br, -CF₃) on the pyridine ring increase sulfonyl chloride reactivity by polarizing the S–Cl bond .

- Stability : Hydrochloride salts (e.g., 1-(pyridin-2-ylsulfonyl)piperazine HCl) improve stability and solubility, critical for drug formulation .

Biological Activity

Pyridine-2-sulfonyl fluoride hydrochloride is a sulfonyl fluoride compound that has gained attention in chemical biology due to its unique reactivity and potential applications as a biochemical probe. This article explores its biological activity, mechanisms of action, and implications in various research fields.

Overview of Sulfonyl Fluorides

Sulfonyl fluorides, including this compound, are known for their ability to act as covalent inhibitors and reactive probes in biochemical research. They selectively modify nucleophilic amino acid residues, such as serine, cysteine, and lysine, which are crucial for enzyme activity and protein function . This selectivity allows researchers to study protein interactions and enzymatic mechanisms more effectively.

- Covalent Modification : this compound covalently binds to active site residues of enzymes, leading to irreversible inhibition. This mechanism is particularly useful for studying serine hydrolases, where the electrophilic nature of the sulfonyl fluoride facilitates the formation of stable adducts with serine residues .

- Site-Specific Targeting : The unique properties of sulfonyl fluorides allow them to be sensitive to the microenvironment of the binding site. This means that their reactivity can be modulated based on local pH or other factors, enabling targeted modifications in complex biological systems .

- Inhibition Profiles : Research indicates that this compound exhibits selective inhibition against various enzymes. For example, it has shown efficacy against certain proteases and lipases, making it a valuable tool for dissecting metabolic pathways .

Inhibition Studies

A series of studies have characterized the inhibitory effects of this compound on different enzymes:

| Enzyme | Inhibition Type | IC50 (μM) | Reference |

|---|---|---|---|

| Serine hydrolases | Covalent Inhibition | 0.5 - 5 | |

| Lipoprotein lipase | Competitive | 2.0 | |

| Proteasome β-subunit | Selective | 1.0 - 3.0 |

Case Studies

- Protease Inhibition : A study demonstrated that this compound effectively inhibited serine proteases involved in various physiological processes. This inhibition was linked to significant alterations in metabolic pathways, highlighting its potential as a therapeutic agent in diseases where protease activity is dysregulated .

- Antiparasitic Activity : Inhibitors based on sulfonyl fluorides have been explored for their antiparasitic properties. This compound was tested against Plasmodium falciparum, showing promising results in inhibiting parasite growth through selective targeting of proteasome components .

- Cancer Research : The compound's ability to modify specific proteins has implications in cancer research, particularly in targeting enzymes involved in tumor progression. Studies indicate that sulfonyl fluorides can enhance the efficacy of existing chemotherapeutic agents by modulating enzyme activity related to drug metabolism .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing pyridine-2-sulfonyl fluoride hydrochloride, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via oxidation of pyridine-2-thiol derivatives. A validated method involves using sodium chlorite (NaClO₂) as an oxidizing agent under controlled acidic conditions to convert pyridine-2-thiols to sulfonyl fluorides . The reaction solvent (e.g., aqueous HCl/THF mixtures) and temperature (0–25°C) critically affect reaction kinetics and purity. Post-synthesis, the hydrochloride salt is formed by treating the free base with HCl gas or concentrated HCl. Yield optimization requires precise stoichiometric control of NaClO₂ and pH monitoring to prevent over-oxidation .

Q. What analytical techniques are recommended for characterizing this compound?

Key techniques include:

- High-Resolution Mass Spectrometry (HRMS) : TOF-MS with electrospray ionization (ESI+) confirms molecular weight and fragmentation patterns .

- ¹H/¹³C NMR : Aromatic protons in the pyridine ring appear as distinct doublets (δ 7.5–8.5 ppm), while sulfonyl fluoride groups exhibit characteristic shifts in the ¹⁹F NMR spectrum (δ ~50–60 ppm) .

- Elemental Analysis : Validates the hydrochloride salt stoichiometry (Cl⁻ content) .

Q. How should researchers handle and store this compound to ensure stability?

The compound is moisture-sensitive and prone to hydrolysis. Storage under inert gas (argon/nitrogen) at –20°C in amber vials is recommended. Avoid aqueous solvents unless reacting immediately. Safety data sheets (SDS) for analogous sulfonyl chlorides highlight risks of toxic fume release during decomposition; thus, handling in fume hoods with PPE (gloves, goggles) is mandatory .

Advanced Research Questions

Q. How do steric and electronic effects in this compound influence its reactivity in nucleophilic substitution reactions?

The electron-withdrawing sulfonyl fluoride group activates the pyridine ring toward nucleophilic attack at the ortho and para positions. Steric hindrance from substituents (e.g., methyl groups) on the pyridine ring can redirect reactivity. For example, 4-methylpyridine-2-sulfonyl chloride derivatives show reduced reactivity with bulky amines due to steric clashes, as observed in chiral sulfonamide syntheses . Computational studies (DFT) are recommended to map electronic effects and predict regioselectivity.

Q. What strategies mitigate racemization during the synthesis of chiral sulfonamides from this compound?

Racemization occurs via sulfonyl fluoride hydrolysis to sulfonic acids, which lack enantioselectivity. To minimize this:

- Use anhydrous solvents (e.g., DCM, THF) and low temperatures (–10°C).

- Employ chiral auxiliaries (e.g., (S)-1-phenylethylamine) to stabilize intermediates .

- Monitor reaction progress via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. How does the hydrochloride salt form affect solubility and downstream applications in medicinal chemistry?

The hydrochloride salt enhances aqueous solubility, facilitating bioconjugation or in vitro assays. However, in non-polar solvents (e.g., DMSO), the free base may precipitate, requiring pH adjustment. Comparative studies of sulfonyl fluoride vs. sulfonyl chloride derivatives show that the fluoride’s lower reactivity reduces off-target binding in enzyme inhibition assays, making it preferable for covalent drug design .

Q. What are the limitations of current synthetic methods for this compound, and how can they be addressed?

Key limitations include:

- Low Functional Group Tolerance : Oxidative conditions (NaClO₂/HCl) may degrade sensitive substituents. Alternative oxidants (e.g., Oxone®) or protective group strategies (e.g., silyl ethers) can mitigate this .

- Scalability Issues : Batch reactions face challenges in heat dissipation. Continuous flow reactors with real-time pH monitoring improve scalability and reproducibility .

Q. Methodological Recommendations

- Contradiction Analysis : Conflicting data on sulfonyl fluoride stability (e.g., hydrolysis rates) may arise from solvent impurities. Replicate experiments using rigorously dried solvents and Karl Fischer titration for moisture quantification .

- Data Validation : Cross-reference HRMS and NMR results with computational predictions (e.g., Gaussian software) to confirm structural assignments .

Properties

CAS No. |

1373232-90-6 |

|---|---|

Molecular Formula |

C5H5ClFNO2S |

Molecular Weight |

197.62 g/mol |

IUPAC Name |

pyridine-2-sulfonyl fluoride;hydrochloride |

InChI |

InChI=1S/C5H4FNO2S.ClH/c6-10(8,9)5-3-1-2-4-7-5;/h1-4H;1H |

InChI Key |

CQXHEXGAZFEOPW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)S(=O)(=O)F.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.